2,5-Dimethylthiophene-3,4-dicarbaldehyde
Description
2,5-Dimethylthiophene-3,4-dicarbaldehyde (C₈H₈O₂S) is a heterocyclic aldehyde derivative featuring a thiophene core substituted with methyl groups at the 2- and 5-positions and aldehyde functionalities at the 3- and 4-positions. This compound serves as a versatile precursor in organic synthesis due to its reactive aldehyde groups, enabling participation in cycloadditions, condensations, and annulation reactions. Key applications include:
- Synthesis of fused heterocycles (e.g., thieno[3,4-c]thiophene derivatives via thiation reactions) .
- Coordination chemistry for constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) due to its aldehyde moieties .
- Derivatization reagents in analytical chemistry, similar to pyrrole-based aldehydes used for amino acid detection .
Properties
CAS No. |
5368-72-9 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2,5-dimethylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H,1-2H3 |
InChI Key |
JKYJVVJLFDVLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
Canonical SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physical and Spectral Properties
Key Research Findings
- Thiation Yields Stable Products: The reaction of 2,5-dimethylthiophene-3,4-dicarbaldehyde with thiating reagents produces 4,6-dimethylthieno[3,4-c]thiophene-1(3H)-thione in high yields, demonstrating superior stability compared to pyridazine analogs .
- Superior Reactivity Over Esters : Aldehyde functionalities enable faster condensations (e.g., with hydrazine hydrate) than ester groups, as seen in the synthesis of hydrazides from dicarboxylates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
